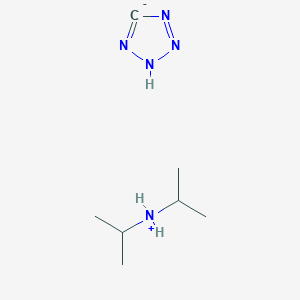
diisopropylammonium 1H-tetrazolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropylammonium tetrazolide is a chemical compound with the molecular formula C7H17N5. It is known for its applications in synthetic organic chemistry, particularly in the field of click chemistry. This compound is characterized by its white to light yellow powder or crystalline form and is sensitive to air, moisture, and heat .
Preparation Methods
Diisopropylammonium tetrazolide can be synthesized through various methods. One common synthetic route involves the reaction of diisopropylamine with tetrazole under controlled conditions. The reaction typically takes place in a solvent such as dichloromethane at room temperature. After the reaction is complete, the product is purified using silica gel column chromatography .
Chemical Reactions Analysis
Diisopropylammonium tetrazolide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Complex Formation: It can form complexes with various metal ions, which are useful in catalysis and other applications
Common reagents used in these reactions include dichloromethane, sodium bicarbonate, and triethylamine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Diisopropylammonium tetrazolide has a wide range of applications in scientific research:
Biology: The compound is employed in the study of biological systems, including enzyme reactions and protein interactions.
Industry: Diisopropylammonium tetrazolide is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diisopropylammonium tetrazolide involves its ability to act as a nucleophile in various chemical reactions. It can interact with electrophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Diisopropylammonium tetrazolide is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Tetrazole: A basic heterocyclic compound with a similar tetrazole ring structure.
Diisopropylamine: A related amine compound used in various chemical reactions.
Tetrazolium Salts: Compounds with similar tetrazole rings but different substituents, used in biological assays and other applications
Diisopropylammonium tetrazolide stands out due to its specific reactivity and stability under certain conditions, making it valuable in both research and industrial applications .
Properties
Molecular Formula |
C7H17N5 |
|---|---|
Molecular Weight |
171.24 g/mol |
InChI |
InChI=1S/C6H15N.CHN4/c1-5(2)7-6(3)4;1-2-4-5-3-1/h5-7H,1-4H3;(H,2,3,4,5)/q;-1/p+1 |
InChI Key |
YQVISGXICTVSDQ-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)[NH2+]C(C)C.[C-]1=NNN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















